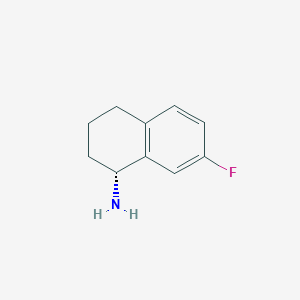

(R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Vue d'ensemble

Description

(R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, also known as 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine or FLT, is an organic compound that has been studied for its potential applications in scientific research. FLT has been identified as a powerful inhibitor of various enzymes, and its synthesis and mechanism of action have been investigated in detail.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

(R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine serves as a crucial synthetic intermediate in the creation of bioactive compounds. Its derivatives, obtained through acylation and stereoselective reduction, are primarily used in the cis-form, a configuration confirmed by nuclear Overhauser effect (NOE) obtained by 2D1H NMR techniques. This highlights its significance in stereoselective synthesis processes, particularly in the development of chiral molecules which are vital in pharmaceutical research and development (Men Wei-dong, 2013).

Material Science and Liquid Crystal Development

In material science, particularly in the development of active matrix LCDs, derivatives of this compound have been utilized. Fluoro-substituted tetrahydronaphthalene structures, synthesized through regioselective fluorination and hydrogenation, demonstrate excellent properties for TFT-displays. The resultant liquid crystal mixture exhibits a wide nematic temperature range, low melting points, and a significant dielectric anisotropy, making these compounds highly beneficial for new liquid crystal mixture designs (Tetsuo Kusumoto et al., 2004).

Organic Synthesis and Drug Development

The compound and its related structures have been a focal point in organic synthesis aiming at the development of dopaminergic agonists. For instance, 2-amino-1,2,3,4-tetrahydronaphthalene compounds with specific substituents have shown potential dopaminergic activity, which is a critical aspect in the development of treatments for disorders such as Parkinson's disease and depression. The structural modification of these compounds, particularly through substitution in the aromatic ring, plays a crucial role in enhancing their pharmacological activity (J. Mcdermed et al., 1975).

Enantioselective Synthesis

The enantioselective synthesis processes involving this compound derivatives are critical in the creation of chiral molecules. These processes, which include steps like Wittig olefination and Sharpless asymmetric dihydroxylation, are essential in the pharmaceutical industry for producing enantiomerically pure compounds. Such compounds have significant implications in drug efficacy and safety, highlighting the importance of this compound in medicinal chemistry (D. Ainge et al., 2003).

Propriétés

IUPAC Name |

(1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUYTHBAQDOFSC-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=CC(=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

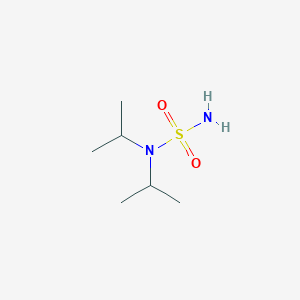

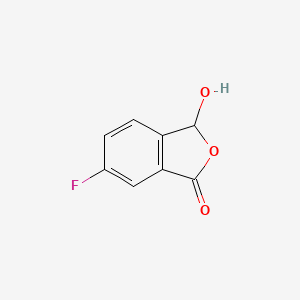

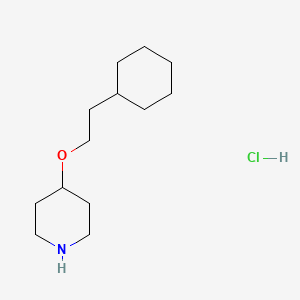

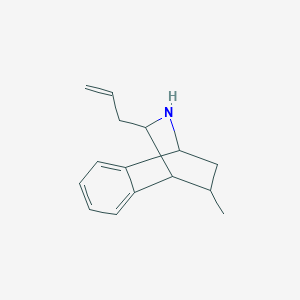

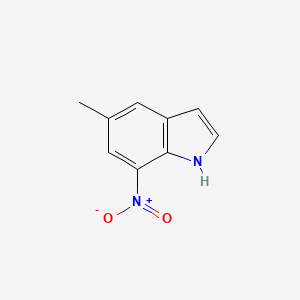

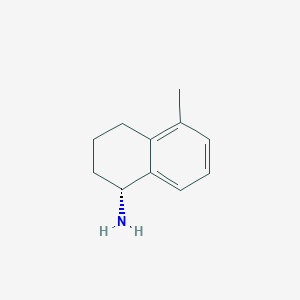

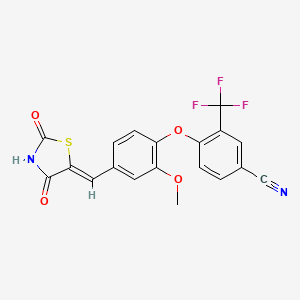

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-[3-methyl-4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]-N,N-bis(3-methylphenyl)aniline](/img/structure/B3078787.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-(piperidin-1-ylmethyl)-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3078796.png)

![7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3078810.png)

![7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3078816.png)

![(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3078859.png)

![Carbamic acid, N-ethyl-N-methyl-, 3-[1-(dimethylamino)ethyl]phenyl ester, hydrochloride (1:1)](/img/structure/B3078866.png)